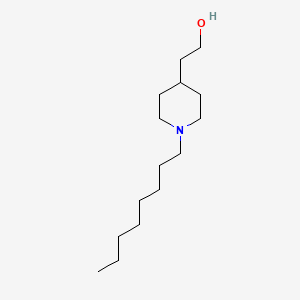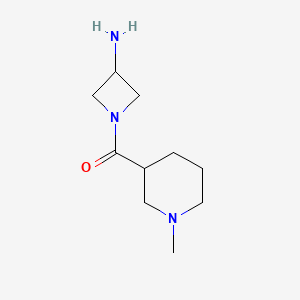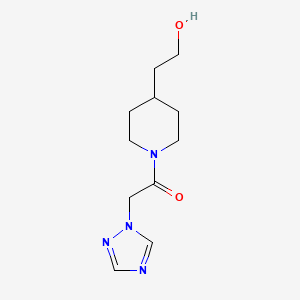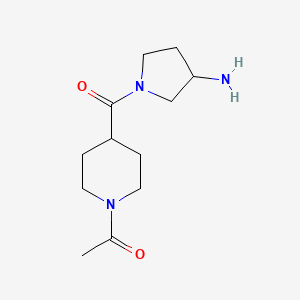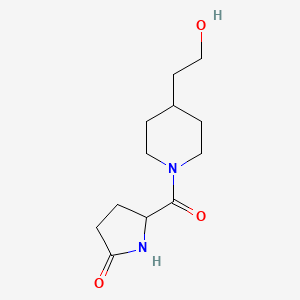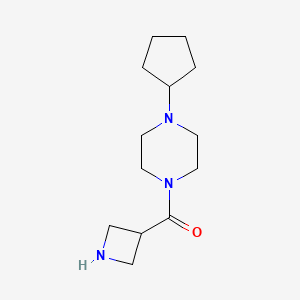
1-(Azetidine-3-carbonyl)-4-cyclopentylpiperazine
Übersicht
Beschreibung
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are characterized by a ring strain, which drives their reactivity . Despite this strain, azetidines are more stable than related aziridines, which allows for both easy handling and unique reactivity under appropriate conditions .
Molecular Structure Analysis
Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain . Despite this, they are significantly more stable than related aziridines .Chemical Reactions Analysis
The reactivity of azetidines is driven by the ring strain inherent in their four-membered structure . This strain allows for unique reactivity that can be triggered under appropriate conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their ring strain and stability . These properties can be manipulated through functionalization of the azetidine ring .Wissenschaftliche Forschungsanwendungen
HIV-1 Replication Inhibition
A novel bisheteroarylpiperazine, identified as U-90152, has demonstrated potent inhibitory effects on the replication of human immunodeficiency virus type 1 (HIV-1). This compound inhibited recombinant HIV-1 reverse transcriptase with a significantly low inhibitory concentration and showed efficacy against primary HIV-1 isolates resistant to other treatments. U-90152's low cellular cytotoxicity highlights its potential as a therapeutic agent in HIV treatment (Dueweke et al., 1993).
Azetidine Chemistry
Research into azetidines, a class of four-membered azaheterocycles, reveals their thermal stability and reactivity with both electrophiles and nucleophiles. Azetidines are valuable in synthesizing various cyclic products and functionalized compounds, including antibiotics, cholesterol absorption inhibitors, and anticancer agents. Their synthesis from acyclic precursors and the role of azetidin-2-ones (β-lactams) in producing a range of heterocyclic compounds underline their significance in medicinal chemistry (Singh et al., 2008).
Synthesis and Functionalization
The synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes introduces a versatile approach to accessing functionalized azetidines. This method highlights the structural diversity achievable with azetidin-3-ones and their potential utility in synthesizing biologically important compounds (Ye, He, & Zhang, 2011).
Azetidine-based Inhibitors
The exploration of azetidine-based inhibitors for dipeptidyl peptidase IV (DPP IV) demonstrates the therapeutic potential of azetidines in treating diabetes and other metabolic disorders. These inhibitors, characterized into subtypes like 2-cyanoazetidines and 3-fluoroazetidines, exhibit significant potency against DPP IV, indicating their potential for clinical applications (Ferraris et al., 2007).
Zukünftige Richtungen
Wirkmechanismus
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Azetidines have been used as motifs in drug discovery, polymerization, and as chiral templates . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Environmental factors can influence the stability and efficacy of azetidines. For example, the key step in the synthesis of certain azetidines involved the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in DMSO at 100 °C for 18 hours .
Eigenschaften
IUPAC Name |
azetidin-3-yl-(4-cyclopentylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-7-5-15(6-8-16)12-3-1-2-4-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDYEJYQFBDMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



